Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Sunvozertinib mechanism of action EGFR
tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (S)-Sunvozertinib
Cat. No.: S12381036

Molecular Mechanism and Signaling Pathways

Sunvozertinib is designed to address a key challenge in NSCLC: EGFR exon 20 insertion mutations
(exon20ins). These mutations cause structural changes in the EGFR receptor, leading to its constant
activation without the need for ligand binding. This constitutive activation drives uncontrolled tumor cell

growth and survival, and traditionally confers resistance to earlier-generation EGFR TKIs [1].

The diagram below illustrates how sunvozertinib counteracts this mechanism.
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By inhibiting these critical pathways, sunvozertinib reduces tumor growth, increases programmed cell death

(apoptosis), and controls cancer progression [1].

Efficacy and Clinical Data

The U.S. Food and Drug Administration (FDA) granted accelerated approval to sunvozertinib in July 2025
for adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations, as
detected by an FDA-approved test, whose disease has progressed on or after platinum-based chemotherapy

[2] [3] [4].

This approval was primarily based on the multinational, open-label WU-KONG1B (NCT03974022) pivotal

trial [2] [4]. The key efficacy data from this study is summarized below.
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Efficacy Parameter Result (200 mg dose) Result (300 mg dose)

Confirmed Objective Response Rate 46% (95% CI: 35, 57) [2] 45.8% (97.5% CI: 34.8,

(ORR) [3] 57.0) [5]

Median Duration of Response (DOR) 11.1 months (95% CI: 8.2, 13.8 months (95% CI:
NE) [2] [3] 8.3, NE) [5]

Key Patient Subgroup: Baseline Brain 28.6% [5] 52.4% [5]

Metastases (ORR)

Key Patient Subgroup: Prior Amivantamab  25.0% [5] 41.7% [5]
(ORR)

Beyond its approved use, sunvozertinib has shown promising activity in a broader population of patients
with EGFR TKI-resistant NSCLC harboring various EGFR mutations (including sensitizing mutations and
T790M). A pooled analysis of earlier-phase studies showed an ORR of 27.5% and a median progression-free
survival (PFS) of 6.0 months in a heavily pre-treated population (90% had received >3 prior lines of
therapy). Notably, the response was significantly higher (ORR: 55.6%) in patients with EGFR sensitizing
and T790M double mutations [6] [7].

Experimental & Biomarker Insights

Research into biomarkers and resistance mechanisms is critical for drug development. Key findings from

biomarker studies on sunvozertinib include:

o ctDNA as a Predictive Biomarker: Patients with positive EGFR exon20ins in circulating tumor DNA
(ctDNA) at baseline had more advanced disease characteristics and a lower ORR (45.8%) compared
to those with negative status (68.0%) [8].

e Early Pharmacodynamic Effects: Sunvozertinib can rapidly clear EGFR exon20ins mutations from
plasma. Droplet digital PCR analysis showed that 85.7% of patients had a decrease in mutant allele
frequency, with the earliest clearance observed just one week after treatment initiation [8].

¢ Resistance Mechanisms: Acquired resistance to sunvozertinib can occur through both EGFR-
dependent and independent mechanisms. The acquired EGFR C797S mutation has been identified
as a potential on-target resistance mechanism [8].
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Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies

from the cited studies.

o Efficacy Assessment (RECIST v1.1): In the clinical trials, tumor imaging (CT or MRI) was performed
at baseline and then every 6 weeks for the first 48 weeks, followed by every 12 weeks thereafter.
Tumor response was evaluated by a Blinded Independent Review Committee (BIRC) according to
RECIST v1.1 criteria to determine Objective Response Rate (ORR) and Duration of Response (DOR)
[7].

¢ Genetic Biomarker Profiling (NGS on ctDNA): Plasma samples were collected in cell-free DNA
BCT tubes. Circulating tumor DNA (ctDNA) was extracted and analyzed using next-generation
sequencing (NGS) panels. For the WU-KONG®6 study, the AmoyDx ThinkDr panel was used. A patient
was considered positive for an EGFR mutation if the variant allele frequency (VAF) was =0.2% [8].

e Treatment Protocol (WU-KONG1B): In the pivotal trial, patients received sunvozertinib orally at 200
mg or 300 mg once daily with food until disease progression or unacceptable toxicity. Dose
modifications (interruption or reduction) were allowed for the management of adverse events [5] [4].

Safety and Tolerability

The safety profile of sunvozertinib is consistent with that of an EGFR TKI, but with a potentially more

favorable therapeutic window due to its selectivity for mutant EGFR [6] [5].

e Common TRAEs: The most common grade 3 or higher treatment-related adverse events (TRAES)
reported were diarrhea, increased creatine phosphokinase, and anemia [5] [4].

e Dose Dependency: The 300 mg dose was associated with a higher incidence of grade =3 TRAEs
(58.6%) compared to the 200 mg dose (40.7%). Consequently, the 200 mg dose was determined to
have a more favorable safety profile while maintaining efficacy and was selected for the initial FDA
approval [5].

e Warnings and Precautions: The prescribing information includes warnings for interstitial lung
disease (ILD)/pneumonitis, gastrointestinal adverse reactions, dermatologic adverse reactions,
ocular toxicity, and embryo-fetal toxicity [2] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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